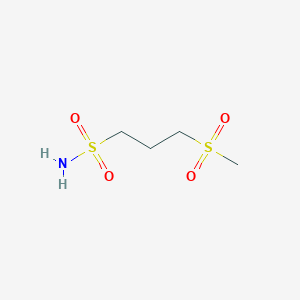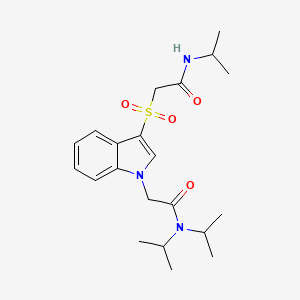![molecular formula C19H22N2O2S2 B2462932 2-(4-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 886931-31-3](/img/structure/B2462932.png)
2-(4-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is an intriguing and complex organic compound. Its intricate structure and diverse functional groups give it unique properties, making it a compound of interest in various scientific fields, including organic chemistry, pharmacology, and materials science.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities
Pharmacokinetics
The compound’s logP value is 2.5973, and its logD value is 1.1152 . These values suggest that the compound may have good lipophilicity, which could potentially impact its absorption and distribution in the body.
Result of Action
Given the known biological activities of thiophene derivatives , it can be hypothesized that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide typically involves multi-step organic reactions, including the introduction of ethylthio and amido groups. One common route involves starting with a cyclohepta[b]thiophene core and sequentially introducing the functional groups through reactions like Friedel-Crafts acylation, nucleophilic substitution, and amide formation. The reaction conditions often require specific catalysts, controlled temperatures, and precise pH levels to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized for cost and efficiency. This often involves scaling up the synthetic routes mentioned above, with adjustments to reaction times, solvent usage, and purification methods. Continuous flow reactors may be employed to enhance reaction efficiency and consistency, allowing for large-scale production with minimal batch-to-batch variability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions due to its multiple functional groups:
Oxidation: : The ethylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: : The amide group can be reduced to an amine.
Substitution: : Both the benzamido and ethylthio groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid can be used.
Reduction: : Lithium aluminum hydride or catalytic hydrogenation can be applied.
Substitution: : Typical reagents include halogens, acids, or bases, depending on the substitution reaction.
Major Products
The major products from these reactions vary but generally include derivatives with modified functional groups, such as oxidized sulfur compounds or reduced amide groups.
Scientific Research Applications
2-(4-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has a range of applications:
Chemistry: : It serves as a building block for more complex molecules and as a probe for studying reaction mechanisms.
Biology: : Researchers explore its potential as a bioactive molecule with antifungal or antibacterial properties.
Medicine: : There is interest in its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: : It may be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
2-(4-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include:
Benzamides: : These compounds share the benzamido group but lack the cyclohepta[b]thiophene core.
Thieno[2,3-b]pyridines: : These compounds have a similar bicyclic structure but differ in functional group arrangements.
Each similar compound offers unique properties and applications, highlighting the distinctiveness of this compound.
This is a comprehensive look at the compound. Which part grabbed your attention the most?
Properties
IUPAC Name |
2-[(4-ethylsulfanylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S2/c1-2-24-13-10-8-12(9-11-13)18(23)21-19-16(17(20)22)14-6-4-3-5-7-15(14)25-19/h8-11H,2-7H2,1H3,(H2,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBRLQZIVBNDHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-[({[5-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2462849.png)
![1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2462851.png)

![2-amino-4,6-dibenzyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2462855.png)




![2-(4-Bromophenyl)-8-nitroimidazo[1,2-a]pyridine](/img/structure/B2462862.png)

![N-benzyl-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2462868.png)

![N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2462870.png)

